(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzo Dioxole Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a catechol derivative, with a difluoromethylating agent.
Introduction of the Chiral Center: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalyst Optimization: Using highly efficient and selective catalysts to improve reaction rates and selectivity.
Process Optimization: Scaling up the reaction conditions to industrial scale, ensuring safety and cost-effectiveness.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions.
Major Products
Oxidation Products: Imines, nitriles, and other oxidized derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzo dioxole moiety enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
- 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
Uniqueness
The ®-enantiomer of this compound is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomer may exhibit different biological activities and binding affinities compared to its (S)-enantiomer or the racemic mixture. The presence of the difluorobenzo dioxole moiety also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15F2NO2 |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3/t10-/m0/s1 |
InChI Key |
ULWRJXXBHNYIFF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.